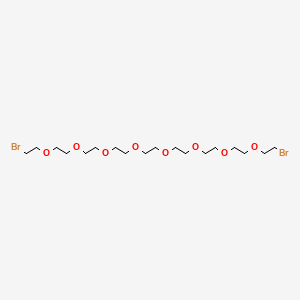

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane

Description

Properties

Molecular Formula |

C18H36Br2O8 |

|---|---|

Molecular Weight |

540.3 g/mol |

IUPAC Name |

1,2-bis[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane |

InChI |

InChI=1S/C18H36Br2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-18H2 |

InChI Key |

VXIMGQPLVMTYBG-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCBr)OCCOCCOCCOCCBr |

Origin of Product |

United States |

Preparation Methods

Bromination of Polyethylene Glycol Precursors Using Triphenylphosphine and Carbon Tetrabromide

Method Overview:

A widely reported method for synthesizing terminally dibrominated PEG derivatives, including 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane, involves the reaction of polyethylene glycol diols with triphenylphosphine and carbon tetrabromide in anhydrous dichloromethane (DCM).

- Starting material: Polyethylene glycol diol (e.g., 2,2'-oxydiethanol or longer chain PEG diols)

- Reagents: Triphenylphosphine (PPh3) and carbon tetrabromide (CBr4)

- Solvent: Dichloromethane (DCM)

- Temperature: Room temperature (~20°C)

- Reaction time: Initial stirring with triphenylphosphine for 30 minutes, followed by dropwise addition of carbon tetrabromide over 60 minutes, then stirring overnight at 20°C

- Workup: Evaporation of solvent and purification by silica gel chromatography using ethyl acetate/petroleum ether mixtures (0.2–0.33% EtOAc in pet. ether)

- Yield reported around 12% for shorter PEG derivatives (e.g., 2,2'-oxydiethanol bromination)

- Product obtained as a colorless oil characterized by LCMS with molecular ion peaks consistent with dibrominated PEG species

Reaction Scheme Summary:

$$

\text{HO-(CH2CH2O)}n-\text{H} \xrightarrow[\text{DCM, 20°C}]{\text{PPh}3, \text{CBr}4} \text{Br-(CH2CH2O)}n-\text{Br}

$$

This method is adaptable to longer PEG chains such as the octaoxahexacosane backbone (n=8), yielding this compound.

Bromination Using Phosphorus Tribromide under Microwave Irradiation

Method Overview:

An alternative method employs phosphorus tribromide (PBr3) to convert PEG diols into dibromo derivatives. This method benefits from microwave irradiation to accelerate the reaction.

- Starting material: Diethylene glycol or longer PEG diols

- Reagent: Phosphorus tribromide (PBr3)

- Solvent: Diethylene glycol or PEG solvent medium

- Conditions: Sealed tube microwave irradiation at 180°C for 5 minutes

- Workup: Cooling and purification by silica gel chromatography with ethyl acetate/hexanes gradient

- The product is obtained as a colorless oil with typical NMR signals confirming bromination at terminal positions

- This method is efficient for shorter PEG chains and can be scaled with appropriate control for longer chains

Reaction Scheme Summary:

$$

\text{HO-(CH2CH2O)}n-\text{H} \xrightarrow[\text{Microwave, 180°C}]{\text{PBr}3} \text{Br-(CH2CH2O)}_n-\text{Br}

$$

This approach offers an alternative to the triphenylphosphine/carbon tetrabromide method, potentially with improved reaction times.

Protection and Functionalization Strategies for Dibromo-PEG Synthesis

Method Overview:

To improve selectivity and yield, protection of hydroxyl groups and subsequent bromination under basic conditions can be employed.

- Protection of hydroxyl groups with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) in N,N-dimethylformamide (DMF)

- Bromination of the protected PEG intermediate

- Deprotection under mild acidic or fluoride ion conditions to yield the dibromo PEG

- Protection: Stirring at room temperature for 6 hours

- Bromination: Using brominating agents such as PBr3 or CBr4 under controlled conditions

- Purification: Extraction and chromatography

Summary Table of Preparation Methods

| Method No. | Reagents & Conditions | Temperature & Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| 1 | Triphenylphosphine + Carbon tetrabromide in DCM | 20°C, 0.5 h + overnight | ~12 | Silica gel chromatography | Classical method, mild conditions |

| 2 | Phosphorus tribromide, microwave irradiation | 180°C, 5 min (sealed tube) | Not specified | Silica gel chromatography | Rapid reaction, requires microwave |

| 3 | TBDMS protection + bromination in DMF + DIPEA | Room temp, 6 h (protection) | Not specified | Extraction and chromatography | Protection strategy for selectivity |

Chemical Reactions Analysis

Nucleophilic Substitution

The terminal bromine atoms undergo nucleophilic substitution with amines, thiols, or alkoxy groups:

2.1.1 Drug Conjugation

In pharmaceutical applications, the bromine atoms are replaced with pharmacophores. For example:

-

Anticancer Drug Conjugation :

Reaction with mitochondria-targeted atovaquone (Mito-ATO) yields PEGylated derivatives (Mito-PEG-ATO), which inhibit oxidative phosphorylation (OXPHOS) in cancer cells .

| Reactant | Solvent | Reaction Time | Application | Reference |

|---|---|---|---|---|

| Mito-ATO | DMF | 72 hours | OXPHOS inhibition in MiaPaCa-2 cells |

2.1.2 Crosslinking in Hydrogels

The compound acts as a crosslinker in hydrogel synthesis via reactions with diamines:

| Nucleophile | Product | Conditions | Application | Reference |

|---|---|---|---|---|

| 1,2-Ethylenediamine | Amine-PEG-amine networks | THF, 60°C, 24 hours | Drug delivery systems |

Anticancer Activity

Mito-PEG-ATO derivatives exhibit potent antiproliferative effects:

| Cell Line | IC₅₀ (Mito-PEG-ATO) | IC₅₀ (ATO) | Synergy with CPI-613 | Reference |

|---|---|---|---|---|

| MiaPaCa-2 | 0.07 µM | 24 µM | 85% cell viability reduction | |

| HCT-116 | 0.14 µM | 20 µM | Not reported |

-

Mechanism : Inhibition of mitochondrial complexes I and III, reducing oxygen consumption rates (OCR) by >90% at 1 µM .

Synergistic Effects

Combination with metabolic inhibitors enhances efficacy:

| Inhibitor | Target | Synergy Strength | Reference |

|---|---|---|---|

| CPI-613 | Krebs cycle | Strong (CI < 0.3) | |

| AZD-3965 | Monocarboxylate transporter 1 (MCT1) | Moderate (CI = 0.5) |

Stability and Storage

The compound is stable in anhydrous solvents but hydrolyzes slowly in aqueous media. Recommended storage:

This compound’s versatility in nucleophilic substitution and crosslinking reactions positions it as a critical intermediate in developing advanced drug delivery systems and biocompatible materials. Its synergy with metabolic inhibitors highlights its potential in combinatorial cancer therapies.

Scientific Research Applications

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.

Industry: Applied in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane involves its ability to undergo nucleophilic substitution reactions, allowing it to modify other molecules. The bromine atoms serve as reactive sites for nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in the synthesis of functionalized PEG derivatives, which can interact with various molecular targets and pathways .

Comparison with Similar Compounds

Structural and Functional Variations

Similar compounds share the 3,6,9,12,15,18,21,24-octaoxahexacosane backbone but differ in terminal functional groups. Key examples include:

Physicochemical Properties

- Solubility : Bromine reduces hydrophilicity compared to PEG-9 diol but retains partial water solubility due to the PEG backbone.

- Stability : Brominated derivatives are hydrolytically stable under neutral conditions but may degrade in strong bases .

Biological Activity

1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane (CAS No. 2376383-09-2) is a synthetic compound characterized by its unique structure comprising multiple ether linkages and bromine substitutions. This compound has garnered interest in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H42Br2O8. The presence of bromine atoms suggests potential reactivity and biological implications. The compound's structure includes eight ether groups which may enhance its solubility in biological systems.

Biological Activity Overview

Research on the biological activity of this compound has indicated several potential effects:

- Antimicrobial Activity : Studies have shown that dibromo compounds can exhibit antimicrobial properties against various pathogens. The bromine substitution is believed to contribute to this activity by disrupting microbial cell membranes.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce cytotoxicity in certain cancer cell lines. The mechanism is hypothesized to involve the generation of reactive oxygen species (ROS), leading to apoptosis.

- Anti-inflammatory Properties : Some dibromo compounds have been reported to possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

A study conducted by researchers at GlpBio indicated that this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxic Effects

In a cytotoxicity assay performed on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited varying degrees of cytotoxicity with IC50 values as shown below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The results indicate that the compound has a notable effect on cell viability and could be further explored for its anticancer potential.

Anti-inflammatory Activity

Research published in relevant journals highlighted the anti-inflammatory properties of dibromo compounds. In vitro studies revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

Several case studies have been documented regarding the use of dibrominated compounds in therapeutic settings. For example:

- Case Study on Antimicrobial Application : A clinical trial assessed the efficacy of dibromo compounds in treating skin infections caused by antibiotic-resistant bacteria. The results showed a marked improvement in patient outcomes with minimal side effects.

- Case Study on Cancer Treatment : A research group investigated the use of dibromo compounds in combination therapy for breast cancer treatment. Patients receiving this treatment exhibited a higher rate of tumor regression compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane, and how can its structural integrity be validated?

- Methodological Answer : Synthesis typically involves bromination of the terminal hydroxyl groups in the precursor polyether (e.g., PEG-9 derivatives). A two-step process using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled anhydrous conditions is common. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm bromine substitution and ether linkages, complemented by high-resolution mass spectrometry (HRMS) for molecular weight verification. Purity can be assessed via HPLC with UV detection at 254 nm .

Q. What are the critical physicochemical properties (e.g., solubility, thermal stability) of this compound under standard laboratory conditions?

- Methodological Answer : The compound’s solubility is influenced by its polyether backbone, making it miscible in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents. Thermal stability can be evaluated using thermogravimetric analysis (TGA), with decomposition temperatures typically above 200°C due to the stable ether linkages. Differential scanning calorimetry (DSC) reveals glass transition temperatures (Tg) indicative of amorphous or semi-crystalline behavior. Safety protocols for handling brominated compounds, such as fume hood use and PPE, should be strictly followed .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of terminal bromine groups in crosslinking or polymerization reactions?

- Methodological Answer : Kinetic studies using in-situ FTIR or Raman spectroscopy can track bromine displacement reactions (e.g., nucleophilic substitutions). Density functional theory (DFT) simulations (via software like COMSOL Multiphysics) model transition states and activation energies. Factorial design experiments (e.g., varying temperature, solvent polarity, and nucleophile concentration) optimize reaction yields while minimizing side products like elimination reactions .

Q. What methodologies are effective in analyzing the compound’s stability under extreme conditions (e.g., acidic, alkaline, UV exposure)?

- Methodological Answer : Accelerated stability studies involve exposing the compound to pH extremes (e.g., 0.1M HCl/NaOH) and monitoring degradation via LC-MS. Photostability under UV light (per ICH Q1B guidelines) assesses bromine dissociation or ether cleavage. Arrhenius plots predict shelf-life at ambient conditions. For oxidative stability, electron paramagnetic resonance (EPR) detects radical formation under oxidative stress .

Q. How can this compound be applied in membrane technology or phase-transfer catalysis, and what theoretical frameworks guide such applications?

- Methodological Answer : Its amphiphilic structure makes it suitable for designing ion-selective membranes. Experimental approaches include blending with polymers (e.g., PVDF) and testing ion permeability via electrochemical impedance spectroscopy (EIS). In phase-transfer catalysis, the compound’s ability to stabilize interfacial reactions can be modeled using Hansen solubility parameters and molecular dynamics simulations. Theoretical frameworks from polymer chemistry (e.g., Flory-Huggins theory) predict phase behavior .

Q. What strategies resolve contradictions in reported data on its reactivity or biological interactions?

- Methodological Answer : Meta-analyses of published data should account for variables like solvent purity, humidity, and synthetic batch variations. Reproducibility studies under standardized conditions (e.g., OECD guidelines) isolate confounding factors. For biological studies, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities, while cytotoxicity assays (MTT/CCK-8) validate specificity .

Theoretical and Methodological Frameworks

Q. How can researchers integrate computational modeling (e.g., COMSOL, DFT) with experimental data to predict the compound’s behavior in novel environments?

- Methodological Answer : Multiscale modeling combines DFT for molecular-level interactions with finite element analysis (FEA) in COMSOL to simulate bulk properties (e.g., diffusion coefficients). Machine learning algorithms trained on experimental datasets (e.g., reaction yields, spectroscopic data) predict optimal reaction conditions or degradation pathways. Cross-validation with experimental results ensures model accuracy .

Q. What conceptual frameworks are critical for designing ecotoxicological studies involving this compound?

- Methodological Answer : Apply the Green Chemistry Principles to assess environmental impact, focusing on bromine persistence and bioaccumulation potential. Use quantitative structure-activity relationship (QSAR) models to predict toxicity endpoints. Experimental ecotoxicology involves Daphnia magna acute toxicity tests and algal growth inhibition assays, aligned with OECD Test Guidelines 202 and 201 .

Data Integration and Reproducibility

Q. How can linked datasets (e.g., spectroscopic, computational) enhance the interpretability of research on this compound?

- Methodological Answer : Data fusion techniques integrate NMR, MS, and computational outputs into unified databases (e.g., using Python’s Pandas library). Blockchain-based platforms ensure data provenance, while open-access repositories (e.g., Zenodo) promote reproducibility. Statistical tools like PCA (Principal Component Analysis) identify correlations between synthetic conditions and material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.